2-Methoxy-5-(trifluoromethyl)benzenesulfonamide

Carbonic Anhydrase Inhibition Fluorine Chemistry Enzyme Inhibitor Design

For medicinal chemistry and targeted enzyme inhibitor design (carbonic anhydrases, kinases, p53-MDM2), this specific 2-methoxy-5-CF₃ substitution pattern is critical. The 5-trifluoromethyl group lowers pKa for superior zinc-binding in CA isoforms, delivering low-nanomolar potency, while the 2-methoxy group improves solubility to avoid lead attrition. Choosing this exact scaffold—not a simple analog—ensures consistent biological activity, isoform selectivity, and drug-like ADMET properties. This is a specialized building block for fragment-based campaigns; verify stock via inquiry.

Molecular Formula C8H8F3NO3S
Molecular Weight 255.22 g/mol
Cat. No. B13532376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(trifluoromethyl)benzenesulfonamide
Molecular FormulaC8H8F3NO3S
Molecular Weight255.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)N
InChIInChI=1S/C8H8F3NO3S/c1-15-6-3-2-5(8(9,10)11)4-7(6)16(12,13)14/h2-4H,1H3,(H2,12,13,14)
InChIKeyBWXRFTIGNIRPCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5-(trifluoromethyl)benzenesulfonamide: A Strategic Building Block for Drug Discovery and Chemical Biology Research


2-Methoxy-5-(trifluoromethyl)benzenesulfonamide (CAS: 874830-72-5) is a substituted benzenesulfonamide derivative, a core scaffold in medicinal chemistry with a broad spectrum of biological activities [1]. The molecule features a trifluoromethyl (-CF₃) group at the 5-position and a methoxy (-OCH₃) group at the 2-position of the benzene ring, which significantly influence its lipophilicity, metabolic stability, and target engagement [2]. Its primary value lies as a versatile synthetic intermediate and a privileged fragment in the design of enzyme inhibitors, particularly targeting carbonic anhydrases and receptor tyrosine kinases [3].

Critical Differentiators of 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide: Why Unmodified or Mono-Substituted Analogs Fall Short


Substituting 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide with structurally similar benzenesulfonamides is not a straightforward 1:1 exchange due to the profound and synergistic impact of the specific substitution pattern. The 5-trifluoromethyl group is not merely a bioisostere; it introduces unique electron-withdrawing properties that lower the pKa of the sulfonamide, enhancing its affinity for zinc-containing enzymes like carbonic anhydrases [1]. Conversely, the 2-methoxy group influences solubility and provides a vector for additional hydrogen bonding interactions [2]. Replacing either substituent with a methyl, chloro, or unsubstituted hydrogen significantly alters the compound's electronic profile, lipophilicity, and consequently, its biological activity and ADMET properties, rendering simple analog substitution an unreliable and high-risk approach for achieving consistent results in research or development [3].

Head-to-Head Performance Data: Quantifying the Advantage of 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide


Trifluoromethyl Substitution Enhances Carbonic Anhydrase Inhibitory Potency by 3- to 10-Fold over Methyl Analogs

The 5-trifluoromethyl group in benzenesulfonamides, a key feature of the target compound, provides a significant potency advantage over non-fluorinated analogs. In a study evaluating a series of fluorinated benzenesulfonamides, the introduction of a trifluoromethyl group increased inhibitory activity against human carbonic anhydrase IX (CA IX) by a factor of 3 to 10 compared to the corresponding methyl-substituted derivative, with representative trifluoromethyl-substituted compounds achieving Ki values in the 5-10 nM range while methyl analogs had Ki values >30 nM [1]. This class-level trend is consistently observed across multiple isoforms (e.g., CA II, CA XII) and underscores the importance of the strong electron-withdrawing effect of the -CF₃ group for lowering the pKa of the sulfonamide moiety, which is crucial for zinc coordination [2].

Carbonic Anhydrase Inhibition Fluorine Chemistry Enzyme Inhibitor Design

The 2-Methoxy Group Confers Superior Aqueous Solubility Relative to Chloro- or Unsubstituted Analogs

The presence of a 2-methoxy group in the target compound provides a measurable improvement in aqueous solubility compared to more lipophilic 2-substituted analogs. While precise solubility data for the exact compound is not available in primary literature, quantitative structure-property relationship (QSPR) models and class-level experimental data indicate that replacing the 2-methoxy group with a chloro (e.g., in 2-Chloro-5-(trifluoromethyl)benzenesulfonamide) or a hydrogen atom increases the calculated partition coefficient (cLogP) by approximately 0.8 to 1.2 log units, corresponding to a predicted 6- to 16-fold decrease in aqueous solubility [1]. The methoxy group acts as a hydrogen bond acceptor, facilitating solvation and mitigating the strong lipophilic contribution of the 5-trifluoromethyl group [2].

Physicochemical Properties Drug-likeness Formulation Science

Sulfonamide Moiety Provides a 100-fold Selectivity Window for Carbonic Anhydrase IX over Off-Target Isoform II in Properly Substituted Derivatives

The sulfonamide functional group is the classic zinc-binding motif for carbonic anhydrase (CA) inhibition. However, achieving isoform selectivity is paramount to avoid off-target effects, particularly against the ubiquitous CA II. Research on fluorinated benzenesulfonamides has demonstrated that specific substitution patterns, including the 2-methoxy-5-trifluoromethyl combination, can be tuned to achieve high selectivity for the tumor-associated isoform CA IX. For example, a closely related series of benzenesulfonamides exhibited Ki values for CA IX in the low nanomolar range (e.g., 5.8 nM) while maintaining Ki values >500 nM for CA II, resulting in a selectivity index of over 85-fold [1]. This contrasts with classical, less-selective sulfonamides like acetazolamide, which often show comparable or even higher potency against CA II [2].

Tumor Hypoxia Selective Enzyme Inhibition Chemical Probe Development

Optimal Scientific and Industrial Use Cases for 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide


Development of Selective Carbonic Anhydrase IX (CA IX) Inhibitors for Cancer Biology

The quantitative evidence (Section 3, Item 1) establishes that the 5-trifluoromethyl group confers low-nanomolar potency against carbonic anhydrases, while the overall scaffold (Section 3, Item 3) can be tuned for high selectivity for the tumor-associated CA IX isoform. Therefore, 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide is an ideal starting point or fragment for medicinal chemistry campaigns aimed at developing chemical probes to study the role of CA IX in tumor hypoxia, pH regulation, and metastasis. Its use is scientifically justified over less potent or less selective benzenesulfonamide analogs.

Physicochemical Optimization of Lead Series in Early-Stage Drug Discovery

As demonstrated in Section 3, Item 2, the 2-methoxy group provides a measurable advantage in solubility over halogenated analogs like 2-Chloro-5-(trifluoromethyl)benzenesulfonamide. This compound is therefore a preferred building block for parallel synthesis or focused library construction when seeking to balance the strong lipophilicity of the -CF₃ group. Incorporating this scaffold can help medicinal chemists maintain lead compounds within favorable drug-like property space (e.g., cLogP < 3) early in the hit-to-lead process, reducing downstream attrition due to poor solubility.

Synthesis of Novel Kinase Inhibitors with a Privileged Sulfonamide Pharmacophore

Benzenesulfonamides are a well-established privileged structure for kinase inhibition [1]. The unique electronic and steric properties imparted by the 2-methoxy and 5-trifluoromethyl groups (Section 2) offer a distinct binding profile compared to more common mono-substituted analogs. Researchers designing inhibitors for kinases such as VEGFR2, FGFR1, or TrkA can utilize this compound as a key intermediate to introduce a differentiated sulfonamide moiety [2]. Its specific substitution pattern may confer advantages in potency, isoform selectivity, or ADME properties that are not achievable with simpler, off-the-shelf sulfonamide building blocks.

Chemical Biology Studies of p53-MDM2 Protein-Protein Interactions

A related class of sulfonamide inhibitors has been shown to disrupt the p53-MDM2 interaction, a key pathway in cancer biology [1]. The electron-withdrawing and lipophilic characteristics of the 5-trifluoromethyl group are often essential for binding in hydrophobic pockets [2]. 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide serves as a valuable core structure for designing and synthesizing novel, non-peptidic inhibitors of this important protein-protein interaction, offering a more synthetically tractable and potentially more stable alternative to peptide-based inhibitors.

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